molecular formula C19H15N3O2S B2654618 (2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one CAS No. 713128-42-8

(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one

Cat. No. B2654618
CAS RN: 713128-42-8
M. Wt: 349.41
InChI Key: BFCQHOIRFFMKKA-LICLKQGHSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticonvulsant Activity

This compound has been synthesized as part of a study exploring its potential as an anticonvulsant agent. The research indicated that some derivatives of this compound exhibited significant anticonvulsant activity, with one derivative showing the most potent effects. These findings suggest that modifications of the core structure could lead to the development of new anticonvulsant medications. The study also provided detailed structural analysis through element analysis, IR, and proton magnetic resonance, indicating the precise chemical makeup and potential mechanism of action for the anticonvulsant activity (Archana, V. K. Srinivastava, & Ashok Kumar, 2003).

Dual Inhibitor of Inflammation

Another study focused on the synthesis and evaluation of compounds derived from the mentioned structure for their dual inhibition of 5-lipoxygenase and cyclooxygenase, enzymes involved in the inflammatory process. The research identified a potent dual inhibitor, showcasing the compound's potential in treating inflammation. This inhibitor demonstrated significant oral activity in animal models of inflammation, suggesting its utility in developing new anti-inflammatory drugs (P. Unangst et al., 1994).

Antibacterial Properties

Research into the antibacterial properties of derivatives of this compound revealed that certain modifications can lead to enhanced antibacterial efficacy. The study demonstrated that the arylidene moiety plays a crucial role in antibacterial activity, indicating the potential for these compounds to be developed into new antibacterial agents. The compounds showed considerable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action (V. Patel et al., 2010).

Anticancer Activity

A study on the synthesis and in vitro screening of novel analogs, including derivatives of the mentioned compound, as potential anticancer agents revealed significant findings. Certain derivatives exhibited potent growth inhibition against melanoma and ovarian cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs. The research emphasizes the importance of structural modification in enhancing the anticancer activity of these compounds (Narsimha R Penthala et al., 2011).

Mechanism of Action

If the compound is biologically active, studies are conducted to determine how it interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and the precautions that need to be taken while handling it .

properties

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-22-11-12(15-4-2-3-5-16(15)22)10-17-18(24)21-19(25-17)20-13-6-8-14(23)9-7-13/h2-11,23H,1H3,(H,20,21,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCQHOIRFFMKKA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one

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